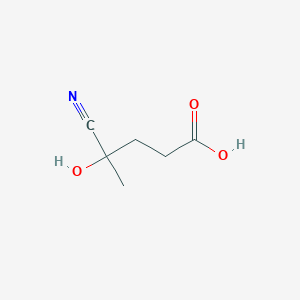

4-Cyano-4-hydroxyvaleric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

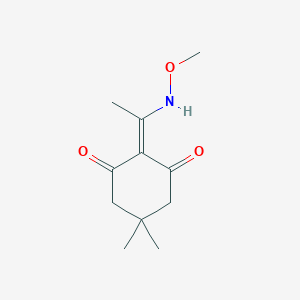

4-Cyano-4-hydroxyvaleric acid (CHVA) is a chemical compound that belongs to the class of alpha-amino acids. It is a derivative of valine and has a cyano group (-CN) and a hydroxy group (-OH) attached to the gamma carbon of the valine side chain. CHVA is an important intermediate in the synthesis of several biologically active compounds, including antiviral agents, anticancer drugs, and enzyme inhibitors.

Mechanism of Action

The mechanism of action of 4-Cyano-4-hydroxyvaleric acid is not well understood. However, it is known that 4-Cyano-4-hydroxyvaleric acid can act as a nucleophile and react with electrophilic compounds, such as aldehydes, ketones, and alpha,beta-unsaturated carbonyl compounds. This reaction can lead to the formation of adducts that may have biological activity.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-Cyano-4-hydroxyvaleric acid are not well studied. However, it has been reported that 4-Cyano-4-hydroxyvaleric acid can inhibit the activity of prolyl hydroxylase, which is an enzyme involved in the regulation of hypoxia-inducible factor (HIF). HIF is a transcription factor that regulates the expression of genes involved in oxygen homeostasis, angiogenesis, and cell survival. Inhibition of prolyl hydroxylase by 4-Cyano-4-hydroxyvaleric acid may lead to the stabilization of HIF and the activation of its downstream targets.

Advantages and Limitations for Lab Experiments

4-Cyano-4-hydroxyvaleric acid is a relatively simple compound that can be synthesized by several methods. It is also stable under normal laboratory conditions. However, 4-Cyano-4-hydroxyvaleric acid is not commercially available and must be synthesized in the laboratory. In addition, the biological activity of 4-Cyano-4-hydroxyvaleric acid and its derivatives is not well understood, which may limit its use in biological studies.

Future Directions

There are several future directions for research on 4-Cyano-4-hydroxyvaleric acid. First, the mechanism of action of 4-Cyano-4-hydroxyvaleric acid and its derivatives should be studied in more detail. Second, the biological activity of 4-Cyano-4-hydroxyvaleric acid and its derivatives should be evaluated in vitro and in vivo. Third, the synthesis of 4-Cyano-4-hydroxyvaleric acid and its derivatives should be optimized to improve yields and reduce costs. Fourth, the potential use of 4-Cyano-4-hydroxyvaleric acid and its derivatives as therapeutic agents should be explored. Finally, the development of new synthetic methods for 4-Cyano-4-hydroxyvaleric acid and its derivatives should be investigated.

Synthesis Methods

4-Cyano-4-hydroxyvaleric acid can be synthesized by several methods, including the Strecker synthesis, the Gabriel synthesis, and the Michael addition. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide (HCN), followed by hydrolysis of the resulting nitrile. The Gabriel synthesis involves the reaction of phthalimide with potassium cyanide (KCN) to form potassium phthalimide cyanide, which is then treated with an alkyl halide to form the corresponding nitrile. The Michael addition involves the reaction of a nucleophile with an alpha,beta-unsaturated carbonyl compound, followed by acid hydrolysis of the resulting adduct.

Scientific Research Applications

4-Cyano-4-hydroxyvaleric acid has been used as an intermediate in the synthesis of several biologically active compounds, including antiviral agents, anticancer drugs, and enzyme inhibitors. For example, 4-Cyano-4-hydroxyvaleric acid can be converted into 4-cyano-3-methylbutanoic acid, which is a precursor of the antiviral drug acyclovir. 4-Cyano-4-hydroxyvaleric acid can also be converted into 4-cyano-3-hydroxybutanoic acid, which is a precursor of the anticancer drug capecitabine. In addition, 4-Cyano-4-hydroxyvaleric acid can be converted into 4-cyano-L-proline, which is a potent inhibitor of the enzyme prolyl hydroxylase.

properties

CAS RN |

100038-34-4 |

|---|---|

Product Name |

4-Cyano-4-hydroxyvaleric acid |

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

4-cyano-4-hydroxypentanoic acid |

InChI |

InChI=1S/C6H9NO3/c1-6(10,4-7)3-2-5(8)9/h10H,2-3H2,1H3,(H,8,9) |

InChI Key |

VJBXVOZKBVSNKM-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)O)(C#N)O |

Canonical SMILES |

CC(CCC(=O)O)(C#N)O |

synonyms |

4-Cyano-4-hydroxyvaleric acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)

![4-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B24668.png)